N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][
Overview
Description
N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine: is a chiral ligand used in asymmetric catalysis. It is known for its high enantiomeric purity and efficiency in various catalytic processes, particularly in the field of organic synthesis. This compound is characterized by its unique structure, which includes a dibenzo[d,f][1,3,2]dioxaphosphepin core and two ®-1-phenylethyl groups.
Mechanism of Action
Target of Action
It is used in asymmetric hydrovinylation of 1,3-diene and in the 1,4-asymmetric conjugate addition of 3-substituted cyclohexenones catalyzed by copper . These reactions suggest that the compound may interact with dienes and cyclohexenones as part of its mechanism of action.
Mode of Action
The compound is used as a catalyst in asymmetric hydrovinylation of 1,3-diene . Hydrovinylation is a process where a hydrogen atom and a vinyl group are added across a carbon-carbon double bond. The compound is also used in the 1,4-asymmetric conjugate addition of 3-substituted cyclohexenones catalyzed by copper . In this reaction, the compound likely facilitates the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound in a manner that generates a new chiral center.
Result of Action
The primary result of the action of N,N-Bis-[®-1-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine is the facilitation of asymmetric hydrovinylation and 1,4-asymmetric conjugate addition reactions . These reactions are important in the synthesis of complex organic molecules, including potential pharmaceuticals and other biologically active compounds.
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N,N-Bis-[®-1-phenylethyl]dibenzo[D F][1,3,2]dioxaphosphepin-6-amine is complex. It is thought to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Bis-[®-1-phenylethyl]dibenzo[D F][1,3,2]dioxaphosphepin-6-amine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of N,N-Bis-[®-1-phenylethyl]dibenzo[D F][1,3,2]dioxaphosphepin-6-amine vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
N,N-Bis-[®-1-phenylethyl]dibenzo[D F][1,3,2]dioxaphosphepin-6-amine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine typically involves the reaction of dibenzo[d,f][1,3,2]dioxaphosphepin with ®-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure high enantiomeric purity. The process may involve the use of solvents such as toluene or dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine undergoes various types of reactions, including:
Asymmetric Hydrovinylation: This reaction involves the addition of vinyl groups to alkenes in the presence of a catalyst.
Asymmetric Conjugate Addition: This reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions:
Asymmetric Hydrovinylation: Typically uses palladium or nickel catalysts under mild conditions.
Asymmetric Conjugate Addition: Often employs copper catalysts and requires specific ligands to achieve high enantioselectivity.
Major Products:
Asymmetric Hydrovinylation: Produces chiral alkenes.
Asymmetric Conjugate Addition: Yields chiral carbonyl compounds.
Scientific Research Applications
N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is widely used in scientific research due to its effectiveness as a chiral ligand. Its applications include:
Chemistry: Used in the synthesis of chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Utilized in the synthesis of chiral drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry: Applied in the production of fine chemicals and materials with specific chiral properties.
Comparison with Similar Compounds
- N,N-Bis-[(S)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine
- N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine
Uniqueness: N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is unique due to its high enantiomeric purity and efficiency in catalysis. Compared to its (S)-enantiomer, it may exhibit different selectivity and reactivity in asymmetric reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
N,N-bis[(1R)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISGHECLGYELKD-FGZHOGPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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